[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5/c1-6-33-21-10-8-17(11-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-9-7-14(2)19(26)12-18/h7-12H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBCNFWXWHCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that integrates both oxazole and triazole functionalities. This structural complexity suggests potential biological activities that merit investigation in medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be analyzed through its functional groups:
- Oxazole ring : Known for its role in various biological activities.
- Triazole moiety : Often associated with antimicrobial and anticancer properties.
The molecular formula is , with a molecular weight of approximately 476.53 g/mol. The compound's unique combination of functional groups may provide diverse interactions with biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. For example, compounds with triazole rings have shown significant efficacy against various bacterial strains and fungi, suggesting that the target compound may exhibit similar properties due to its triazole component .
- Anticancer Potential : Research has indicated that oxazole-containing compounds can inhibit cancer cell proliferation. A study found that oxadiazole derivatives exhibited cytotoxic activity against several cancer cell lines (e.g., HeLa, Caco-2) . The presence of both oxazole and triazole in the target compound could enhance its anticancer activity.
- Mechanistic Insights : Compounds containing these heterocycles often interact with key enzymes or receptors involved in disease pathways. For instance, the inhibition of enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC) has been linked to the therapeutic effects of similar compounds .
Pharmacological Targeting
The biological activity of this compound may also be linked to specific pharmacological targets:
Scientific Research Applications
Structural Features
The compound's structure can be dissected into several functional groups:
- Oxazole Ring : Contributes to the compound's biological activity.
- Triazole Moiety : Known for its role in various pharmacological applications.
- Ethoxy and Methoxy Substituents : May enhance solubility and bioavailability.
Medicinal Chemistry
The compound's unique structure suggests multiple applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Research indicates that compounds with similar structural features may exhibit:
- Antimicrobial Activity : The presence of the triazole ring is often associated with antimicrobial properties.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell growth.
Computational Studies
Computational methods such as molecular docking and predictive modeling (e.g., PASS - Prediction of Activity Spectra for Substances) are employed to forecast the biological activities of this compound based on its structural characteristics. These studies are crucial for:
- Understanding Mechanisms of Action : Insights into how the compound interacts with biological macromolecules.
- Optimizing Pharmacological Profiles : Tailoring compounds for enhanced efficacy and reduced side effects.
Interaction Studies
Research focuses on how this compound interacts with proteins, nucleic acids, and other biological targets. Techniques include:
- Molecular Docking Simulations : To predict binding affinities and orientations.
- In Vitro Assays : To validate computational predictions through experimental data.
Similar Compounds
Several structurally similar compounds have been studied for their biological activities, providing context for the potential applications of the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyltriazole | Triazole ring | Antimicrobial |
| 2-Ethoxyphenol derivatives | Ether functionality | Antioxidant |
| 3-Methylbenzothiazole derivatives | Thiazole ring | Anticancer |
These comparisons highlight the diversity within similar chemical classes while underscoring the unique combination of oxazole and triazole rings present in the target compound, which may contribute to distinct biological activities.
Comparison with Similar Compounds
Substituent Variations in Triazole-Oxazole Hybrids
Key Observations :
Crystallographic and Conformational Analysis
- Target Compound : While direct crystallographic data is unavailable, analogous structures (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. These molecules adopt near-planar conformations, except for fluorophenyl groups oriented perpendicularly to the core .
- Synthesis and Refinement : Similar compounds are crystallized from dimethylformamide (DMF) and refined using SHELXL and visualized via WinGX/ORTEP , methodologies likely applicable to the target compound.
Preparation Methods
Cyclodehydration of Serine Derivatives
This method involves coupling serine with leucine or valine, followed by cyclodehydration using diethylaminosulfur trifluoride (DAST) and potassium carbonate to form an oxazoline intermediate. Subsequent oxidation with bromochloroform and 1,8-diazabicycloundec-7-ene (DBU) yields the oxazole ring.
Example Protocol :
-
Couple L-serine with L-leucine using standard peptide coupling reagents (e.g., HBTU, DIPEA).
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Treat the dipeptide with DAST (2 equiv) and K₂CO₃ (3 equiv) in anhydrous DCM at 0°C for 2 hours.
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Oxidize the oxazoline intermediate with bromochloroform (1.5 equiv) and DBU (2 equiv) at room temperature for 12 hours.
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Cyclodehydration | 77 | 95 | DAST, K₂CO₃, DBU |
| Direct Carboxylic Acid | 94 | 98 | DMAP-Tf, Isocyanoacetate |
Direct Synthesis from Carboxylic Acids
A more efficient approach utilizes triflylpyridinium (DMAP-Tf) to activate carboxylic acids, enabling direct oxazole formation with isocyanoacetates. This method is scalable and tolerates diverse functional groups.
Optimized Procedure :
-
Dissolve 4-ethoxy-3-methoxybenzoic acid (1.0 equiv) and DMAP (1.5 equiv) in DCM.
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Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.
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Introduce ethyl isocyanoacetate (1.2 equiv) and heat to 40°C for 30 minutes.
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Quench with water, extract with DCM, and purify via column chromatography.
Synthesis of the Triazole Moiety
The triazole segment, 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Azide Preparation
Alkyne Preparation
Cycloaddition Reaction
-
Combine the azide (1.0 equiv) and alkyne (1.1 equiv) in t-BuOH/H₂O (3:1).
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Add CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) .
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Stir at 50°C for 12 hours, then acidify with HCl to precipitate the product.
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Azide Synthesis | 85 | 90 | 0°C, 2 hours |
| CuAAC Reaction | 78 | 97 | 50°C, 12 hours |
Coupling of Oxazole and Triazole Moieties
The final step involves esterification of the oxazole methanol derivative with the triazole carboxylic acid.
Activation of the Carboxylic Acid
Esterification
-
Add the oxazole methanol (1.1 equiv) to the activated acid.
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Stir at room temperature for 24 hours.
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Filter to remove dicyclohexylurea and purify via silica gel chromatography.
| Parameter | Value |
|---|---|
| Coupling Agent | DCC/DMAP |
| Reaction Time | 24 hours |
| Yield | 82% |
Optimization and Challenges
Regioselectivity in Triazole Formation
The CuAAC reaction ensures exclusive 1,4-regioselectivity, avoiding the need for protecting groups.
Functional Group Compatibility
Q & A
Q. What synthetic strategies are recommended for constructing the oxazole and triazole rings in this compound?
The synthesis of heterocyclic moieties like oxazole and triazole typically involves cyclization reactions. For the oxazole ring, methods such as the Robinson-Gabriel synthesis (using carboxylic acid derivatives and α-halo ketones) or condensation of amides with α,β-diketones are common. The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in related triazole-carboxylate derivatives . Multi-step protocols may require protecting groups for functional moieties (e.g., ethoxy or fluoro substituents) to prevent side reactions. For example, ethyl ester intermediates are often used to stabilize carboxylate groups during synthesis .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
A combination of methods ensures accurate characterization:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., as shown for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate in ).
- HPLC and FTIR : HPLC monitors purity (>98% recommended for biological assays), while FTIR identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR distinguishes substituent effects (e.g., methoxy vs. ethoxy protons at δ 3.7–4.3 ppm) .
Advanced Research Questions
Q. How can conflicting reactivity data for fluorophenyl and methoxyphenyl substituents be resolved?
Substituent effects on reactivity (e.g., electron-withdrawing fluoro vs. electron-donating methoxy groups) may lead to contradictions in reaction outcomes. For example, fluorophenyl groups can destabilize intermediates in nucleophilic substitutions, whereas methoxy groups enhance resonance stabilization. To address this:
- Perform kinetic studies under varied conditions (temperature, solvent polarity) to isolate substituent contributions.
- Use computational tools (DFT calculations) to model transition states, as applied in for triazole-carboxamide stability .
- Compare with structurally analogous compounds (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole in ) to identify trends .
Q. What experimental design principles optimize yield in multi-step synthesis?
Flow chemistry and Design of Experiments (DoE) are effective for optimization:
- Flow chemistry (): Enables precise control of reaction parameters (residence time, temperature) for unstable intermediates like diazo compounds.
- DoE : Statistical models (e.g., response surface methodology) identify critical factors (e.g., catalyst loading, solvent ratio). For example, in copolymer synthesis (), monomer ratios and initiator concentrations were optimized via factorial design .
- In-line analytics : Real-time monitoring via FTIR or UV-vis reduces purification bottlenecks .
Q. What challenges arise in computational modeling of this compound’s binding interactions?
The compound’s size (MW ~500 g/mol) and flexibility (rotatable bonds from ester and triazole groups) complicate docking studies. Key considerations:
- Conformational sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers.
- Solvent effects : Explicit solvent models (e.g., TIP3P water) improve accuracy for polar substituents (e.g., ethoxy groups).
- Electrostatic interactions : Fluorine’s electronegativity and methoxy’s electron-donating effects require precise partial charge assignments, as seen in PubChem’s quantum-chemistry data for related triazoles .
Methodological Notes
- Synthesis : Prioritize stepwise protocols with intermediates validated by LC-MS .
- Data validation : Cross-reference crystallographic () and spectroscopic data () to resolve structural ambiguities.
- Contradiction management : Compare substituent effects across analogs () to contextualize reactivity outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
